

An In-depth Technical Guide to the Nuclear Structure of Calcium-49

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Calcium-49**

Cat. No.: **B12654295**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium-49 (^{49}Ca) is a neutron-rich isotope of calcium, an element of fundamental importance in numerous biological processes. While not directly used in drug development, the study of isotopes like ^{49}Ca provides crucial data for nuclear models. These models are essential for understanding nuclear stability and reactions, which have applications in medical isotope production, radiotherapy, and the development of radiopharmaceuticals. This guide provides a comprehensive overview of the nuclear structure of **Calcium-49**, focusing on its core properties, the experimental methods used to elucidate its structure, and the theoretical frameworks that describe it.

Core Nuclear Properties of Calcium-49

The fundamental characteristics of the ^{49}Ca nucleus have been determined through various experimental techniques. These properties are summarized in the table below, providing a quantitative foundation for understanding its structure.

Property	Value	Units
Mass Number (A)	49	
Atomic Number (Z)	20	
Neutron Number (N)	29	
Isotopic Mass	48.95562288(22)	u
Mass Excess	-41.33702	MeV
Binding Energy per Nucleon	8.5956	MeV
Half-life	8.718(6)	minutes
Spin and Parity (J^π)	3/2 ⁻	
Magnetic Dipole Moment	-1.3799(8)	μ_N

Decay Properties

Calcium-49 undergoes 100% beta-minus (β^-) decay, transforming into Scandium-49 (^{49}Sc).[\[1\]](#) The key parameters of this decay process are outlined below.

Decay Property	Value	Units
Decay Mode	β^-	
Daughter Nuclide	^{49}Sc	
Decay Energy (Q_{β^-})	5.2615(27)	MeV

Excited States and Spectroscopic Factors

The excited states of ^{49}Ca are crucial for testing nuclear shell models. These states are populated through various nuclear reactions, and their properties, such as energy, spin, and parity, are determined by detecting the emitted radiation. Spectroscopic factors (S) represent the probability that a nuclear state can be described as a single nucleon occupying a specific shell model orbital. They are a critical measure of the single-particle nature of nuclear states.

The table below lists the prominent excited states of ^{49}Ca and their corresponding spectroscopic factors as determined from the $^{48}\text{Ca}(\text{d},\text{p})^{49}\text{Ca}$ reaction.

Excitation Energy (keV)	Spin and Parity (J^π)	Spectroscopic Factor (S)	Orbital
0	$3/2^-$	0.81	$2p_{3/2}$
2023.3	$1/2^-$	0.89	$2p_{1/2}$
3991.5	$5/2^-$	0.44	$1f_{5/2}$
4072	$3/2^-$	-	-
4272.5	$5/2^-$	0.03	$1f_{5/2}$
4432.5	$7/2^-$	0.02	$1f_{7/2}$

Note: Spectroscopic factors can vary depending on the reaction model and experimental conditions. The values presented are representative from (d,p) reaction studies.[\[2\]](#)

Experimental Protocols

The structural details of ^{49}Ca have been elucidated through a variety of sophisticated nuclear physics experiments. The following sections describe the methodologies for the key reactions used to study this nucleus.

One-Neutron Knockout Reactions

One-neutron knockout reactions are a powerful tool for probing the structure of neutron-rich nuclei. In this technique, a high-energy beam of a projectile nucleus, one neutron heavier than the nucleus of interest (e.g., ^{50}Ca), impinges on a light target, typically Beryllium (^9Be).

Methodology:

- Beam Production: A primary stable beam is accelerated and fragmented on a production target to produce a secondary, radioactive beam containing ^{50}Ca .
- Beam Selection: The ^{50}Ca ions are selected and purified from other fragmentation products using a fragment separator, which employs magnetic fields to separate ions based on their

mass-to-charge ratio.

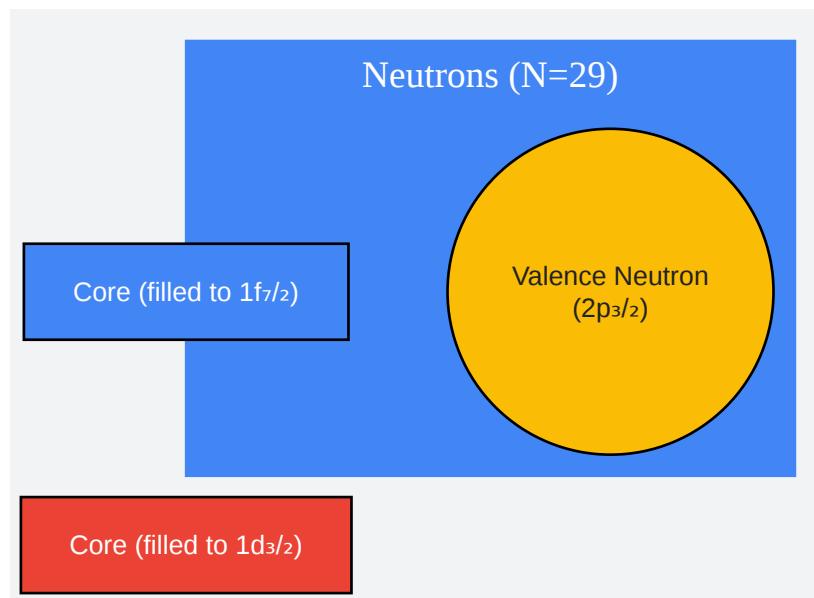
- Knockout Reaction: The purified ^{50}Ca beam is directed onto a ^9Be target. In the resulting collision, a neutron is "knocked out" from the ^{50}Ca projectile, leaving a ^{49}Ca residue.
- Residue Identification: The ^{49}Ca residues are identified downstream of the target using a spectrometer that measures their energy loss and time-of-flight, allowing for unambiguous particle identification.
- Gamma-ray Detection: An array of high-purity germanium (HPGe) or scintillation detectors surrounds the target to detect gamma rays emitted from the de-excitation of the ^{49}Ca residues. The energies of these gamma rays reveal which excited states were populated in the reaction.
- Data Analysis: The cross-section for populating each final state is determined. By comparing these experimental cross-sections with theoretical calculations, spectroscopic factors for the removed neutron in different orbitals can be extracted.

(d,p) Transfer Reactions

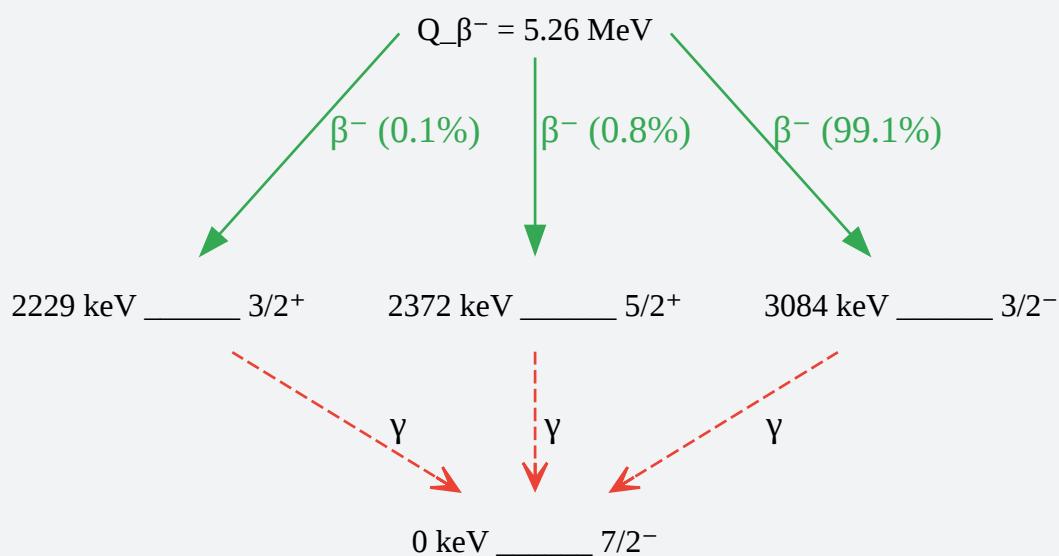
The (d,p) reaction, a type of single-neutron transfer reaction, has been instrumental in determining the single-particle nature of states in ^{49}Ca . In this reaction, a deuteron (d) beam interacts with a stable ^{48}Ca target. The neutron from the deuteron is transferred to the ^{48}Ca nucleus, forming ^{49}Ca , while the proton (p) is ejected.

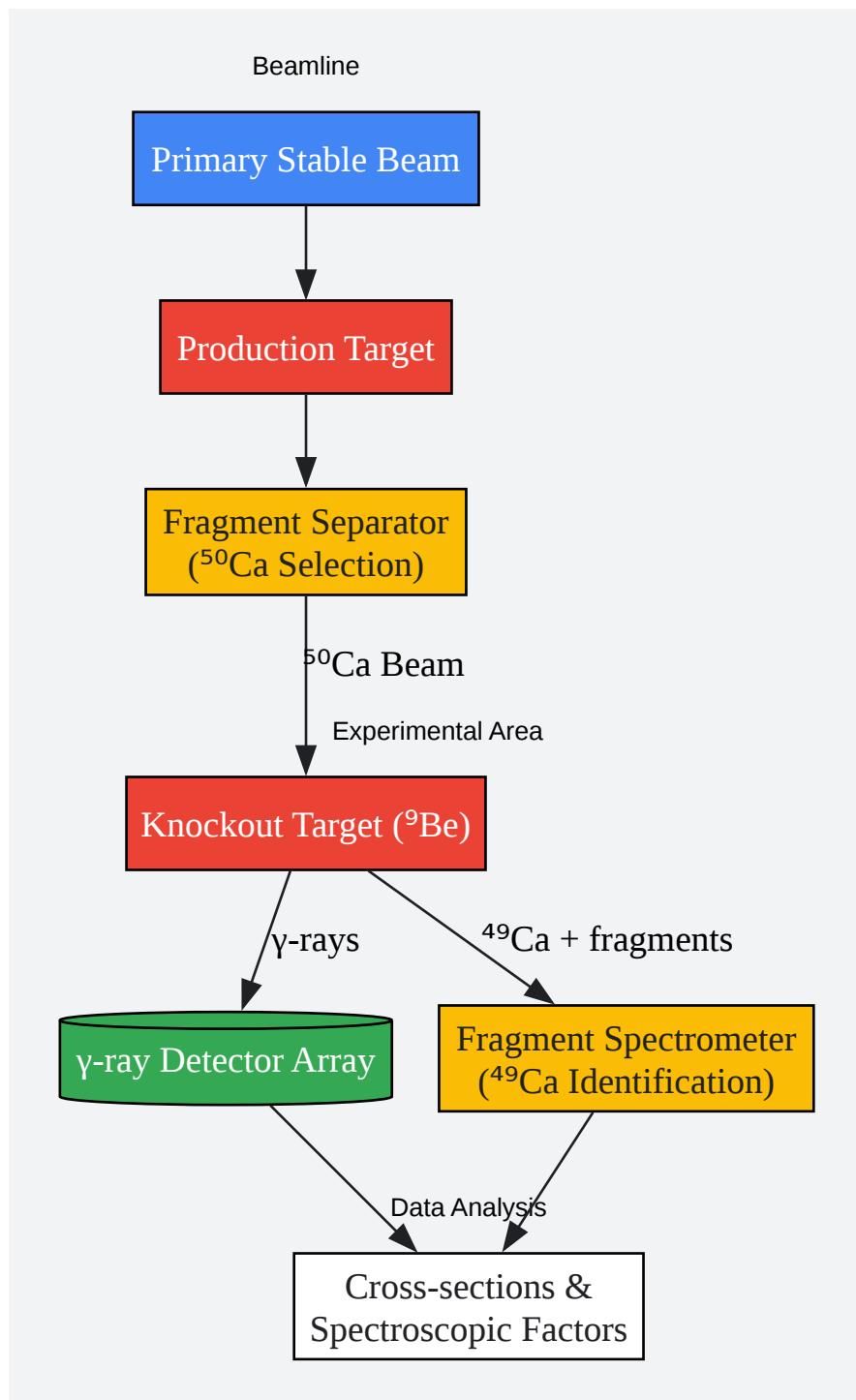
Methodology:

- Target Preparation: A thin, isotopically enriched ^{48}Ca target is prepared.
- Beam Acceleration: A beam of deuterons is accelerated to a specific energy using a particle accelerator, such as a cyclotron or tandem Van de Graaff.
- Reaction and Detection: The deuteron beam is directed onto the ^{48}Ca target. The outgoing protons are detected by an array of silicon strip detectors or a magnetic spectrometer placed at various angles relative to the beam direction.
- Energy and Angle Measurement: The energy and angle of the detected protons are precisely measured. From the kinematics of the reaction (conservation of energy and momentum), the


excitation energy of the final ^{49}Ca nucleus can be reconstructed.

- Angular Distribution: The number of protons detected at each angle (the differential cross-section) is measured. The shape of this angular distribution is characteristic of the orbital angular momentum (l) of the transferred neutron.
- Spectroscopic Factor Extraction: The experimental differential cross-sections are compared to theoretical calculations based on the Distorted Wave Born Approximation (DWBA). The ratio of the experimental to the theoretical cross-section magnitude provides the spectroscopic factor for the populated state.


Visualizations


Nuclear Shell Model of Calcium-49

The nuclear shell model is a cornerstone of nuclear structure theory, explaining the existence of "magic numbers" of protons and neutrons that lead to particularly stable nuclei. Calcium ($Z=20$) is a magic number for protons. ^{49}Ca has 20 protons and 29 neutrons. The diagram below illustrates the filling of neutron and proton orbitals in the ground state of ^{49}Ca .

⁴⁹Ca (3/2⁻)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Calcium-49 - isotopic data and properties [chemlin.org]
- 2. arxiv.org [arxiv.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Nuclear Structure of Calcium-49]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12654295#nuclear-structure-of-calcium-49\]](https://www.benchchem.com/product/b12654295#nuclear-structure-of-calcium-49)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com